molecular formula C29H22N2 B2619740 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole CAS No. 477543-51-4

2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole

Cat. No.: B2619740
CAS No.: 477543-51-4
M. Wt: 398.509
InChI Key: ISMPSCNJGKDNIB-UHFFFAOYSA-N
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Description

2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with naphthalen-1-ylmethyl and naphthalen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Substitution with Naphthalen-1-ylmethyl and Naphthalen-2-ylmethyl Groups: The benzimidazole core is then alkylated with naphthalen-1-ylmethyl and naphthalen-2-ylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole core or the naphthyl groups.

    Reduction: Reduction reactions may target the benzimidazole core, leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the naphthyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
  • 1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole
  • 2-(naphthalen-1-ylmethyl)-1-(phenylmethyl)-1H-benzo[d]imidazole

Uniqueness

The unique feature of 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole is the presence of two different naphthyl groups attached to the benzimidazole core. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2/c1-2-10-24-18-21(16-17-22(24)8-1)20-31-28-15-6-5-14-27(28)30-29(31)19-25-12-7-11-23-9-3-4-13-26(23)25/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMPSCNJGKDNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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